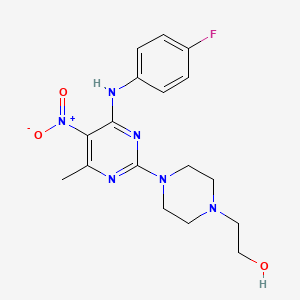

2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

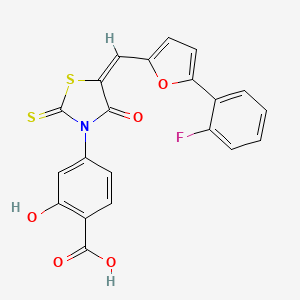

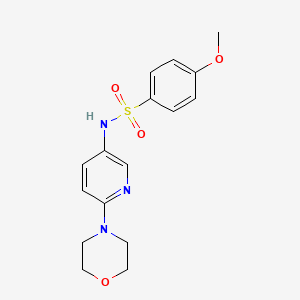

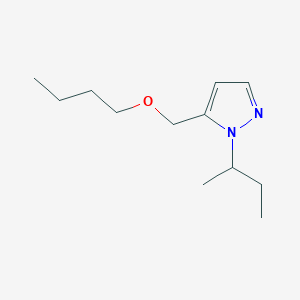

The compound “2-(4-(4-((4-Fluorophenyl)amino)-6-methyl-5-nitropyrimidin-2-yl)piperazin-1-yl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The compound also contains a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a subject of research in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another key step in the synthesis of substituted piperazines is the aza-Michael addition .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The piperazine ring provides a basic skeleton, which is substituted with a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the conditions and the reactants present. The presence of multiple functional groups means that it can participate in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a fluorophenyl group, a nitropyrimidinyl group, and an ethanol group would influence its properties .Applications De Recherche Scientifique

Novel Synthesis Methods and Chemical Reactions

- Condensation Reactions and Dimroth Rearrangements: Studies have detailed the condensation reactions of amino-triazoles with acetoacetates, leading to the synthesis of pyrimidinones and the exploration of Dimroth rearrangements in chemical synthesis processes Sutherland, Tennant, & Vevers, 1973.

Mechanistic Insights into Chemical Reactions

- Kinetics and Mechanisms: Research on the kinetics and mechanisms of reactions involving nitrophenyl thionocarbonates with alicyclic amines in ethanol-water solutions provides insights into the reactivity and interaction of similar compounds Castro, Leandro, Quesieh, & Santos, 2001.

Synthesis and Application in Drug Development

- Antimicrobial and Antifungal Activities: New pyridine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, demonstrating the pharmaceutical applications of such compounds Patel & Agravat, 2007.

- Antitumor Activity: Piperazine-based tertiary amino alcohols and their dihydrochlorides have been synthesized and studied for their effects on tumor DNA methylation, highlighting their potential in antitumor applications Hakobyan et al., 2020.

Chemical Synthesis and Properties

- Synthesis of Heterocycles: A concise synthesis approach for morpholines, piperazines, and other N-heterocycles using α-phenylvinylsulfonium salts has been reported, showcasing methodologies relevant to the synthesis of complex organic compounds Matlock et al., 2015.

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[4-(4-fluoroanilino)-6-methyl-5-nitropyrimidin-2-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN6O3/c1-12-15(24(26)27)16(20-14-4-2-13(18)3-5-14)21-17(19-12)23-8-6-22(7-9-23)10-11-25/h2-5,25H,6-11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQBMJWBCOZSND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)NC3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2671396.png)

![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-3,6-dichloropyridine-2-carboxamide](/img/structure/B2671398.png)

![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)

![N-(3-bromophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2671404.png)

![11-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2671406.png)

![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)